molecular formula C20H18N2O3 B10979825 N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide

Cat. No. B10979825
M. Wt: 334.4 g/mol
InChI Key: FKGQJKNNAITLGL-UHFFFAOYSA-N
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Description

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a carbazole moiety linked to a benzodioxole ring through a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Formation of the Carbazole Intermediate: The starting material, 2,3,4,9-tetrahydro-1H-carbazole, is synthesized through the reduction of carbazole using hydrogenation or other reducing agents.

    Coupling with Benzodioxole: The carbazole intermediate is then coupled with 1,3-benzodioxole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the Carboxamide: The final step involves the formation of the carboxamide bond, typically achieved through amidation reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the substituent but often involve halogenating agents or nucleophiles under controlled temperatures.

Major Products

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Amines and reduced carbazole derivatives.

    Substitution: Substituted benzodioxole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its structure suggests possible applications in treating neurological disorders, cancer, and infectious diseases. Researchers study its pharmacokinetics, pharmacodynamics, and toxicity profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics and nanotechnology.

Mechanism of Action

The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a benzodioxole ring.

    N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide: Features a cyclopentapyrazole ring.

    1,2,3,4-tetrahydrocarbazole derivatives: Various derivatives with different substituents on the carbazole ring.

Uniqueness

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of both the carbazole and benzodioxole moieties. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H18N2O3/c23-20(12-8-9-17-18(10-12)25-11-24-17)22-16-7-3-5-14-13-4-1-2-6-15(13)21-19(14)16/h1-2,4,6,8-10,16,21H,3,5,7,11H2,(H,22,23)

InChI Key

FKGQJKNNAITLGL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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